

VIC Phosphoramidite 6-Isomer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VIC phosphoramidite, 6-isomer

Cat. No.: B12383111

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CAS Number: 1414265-81-8

This in-depth technical guide provides core information for researchers, scientists, and drug development professionals on VIC phosphoramidite 6-isomer, a key reagent in the synthesis of fluorescently labeled oligonucleotides.

Core Properties and Specifications

VIC phosphoramidite 6-isomer is an asymmetrical xanthene dye derivative widely utilized for labeling oligonucleotides at the 5'-terminus.[1][2] Its spectral properties are similar to other fluorescent dyes like HEX and JOE, making it a versatile option for various applications, particularly in the design of quantitative PCR (qPCR) probes.[3] The phosphoramidite functional group enables its direct incorporation into automated, solid-phase oligonucleotide synthesis.

Physicochemical and Spectral Data

A summary of the key quantitative data for VIC phosphoramidite 6-isomer is presented in the table below for easy reference and comparison.

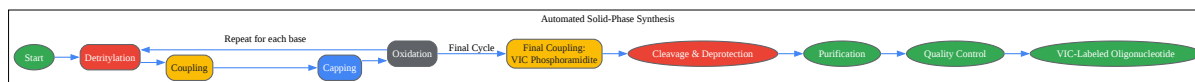
Property	Value	Reference(s)
CAS Number	1414265-81-8	[1] [2] [3] [4] [5]
Molecular Formula	C ₅₂ H ₅₉ Cl ₃ N ₃ O ₁₀ P	[1] [2] [3]
Molecular Weight	1023.37 g/mol	[1] [2] [4]
Appearance	White to off-white solid	[1]
Solubility	Soluble in Acetonitrile (MeCN)	[3]
Excitation Maximum (λ _{ex})	525 nm	[2] [3]
Emission Maximum (λ _{em})	546 nm	[2] [3]
Purity	≥95%	
Storage Conditions	-20°C, protected from light and moisture	[1]

Experimental Protocols

The following section details the methodologies for the incorporation of VIC phosphoramidite 6-isomer into synthetic oligonucleotides, a crucial step in the development of fluorescent probes for molecular diagnostics and research.

Oligonucleotide Synthesis Workflow

The general workflow for synthesizing a VIC-labeled oligonucleotide involves standard phosphoramidite chemistry on an automated DNA/RNA synthesizer. The process begins with the oligonucleotide being synthesized on a solid support from the 3' to the 5' end. The VIC phosphoramidite is introduced in the final coupling step to attach the dye to the 5'-terminus.



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Caption: Automated synthesis workflow for a 5'-VIC labeled oligonucleotide.

Key Experimental Steps:

- Preparation of Reagents:
 - Dissolve VIC phosphoramidite 6-isomer in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
 - Ensure all other synthesis reagents (activator, oxidizing agent, deblocking agent, and capping reagents) are fresh and properly installed on the synthesizer.
- Automated Solid-Phase Synthesis:
 - Program the desired oligonucleotide sequence into the synthesizer.
 - The synthesis proceeds in cycles of detritylation, coupling, capping, and oxidation for each standard nucleotide.
 - In the final coupling cycle, the VIC phosphoramidite solution is delivered to the synthesis column to label the 5'-end of the oligonucleotide. A coupling time of 10 minutes is recommended for VIC phosphoramidite.
- Cleavage and Deprotection:
 - Following synthesis, the solid support is treated to cleave the oligonucleotide and remove protecting groups from the bases and the phosphate backbone.

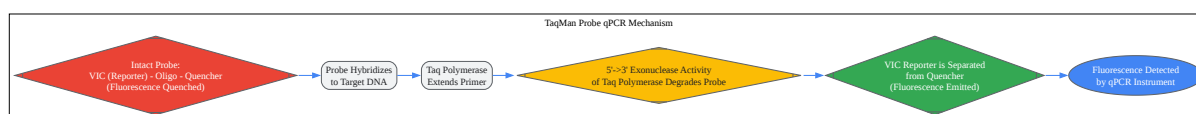
- Standard deprotection is carried out using concentrated ammonium hydroxide.
- Alternatively, a solution of ammonium hydroxide and 40% aqueous methylamine (AMA) can be used for faster deprotection (e.g., 15 minutes at 65°C), though this may result in minor side product formation.
- Purification of the Labeled Oligonucleotide:
 - The crude, deprotected oligonucleotide solution contains the full-length VIC-labeled product as well as shorter, unlabeled failure sequences.
 - Purification is essential to isolate the desired product. High-performance liquid chromatography (HPLC) is a common and effective method for this purpose.

Application in qPCR Probe Design

VIC-labeled oligonucleotides are frequently used as probes in qPCR assays, such as TaqMan probes. These probes are designed to hybridize to a specific target sequence between the forward and reverse primers. The 5'-VIC label acts as a reporter fluorophore, while a quencher molecule is typically incorporated at the 3'-end.

qPCR Probe Mechanism of Action

The logical relationship of how a VIC-labeled probe functions in a qPCR assay is illustrated below.



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